molecular formula C10H15ClFN3O4 B12992966 4-Amino-1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one hydrochloride

4-Amino-1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one hydrochloride

Cat. No.: B12992966
M. Wt: 295.69 g/mol
InChI Key: UWQARSKHWKVSGM-OPHTVVJGSA-N
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Description

4-Amino-1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring and a tetrahydrofuran moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under controlled conditions.

    Introduction of the tetrahydrofuran moiety: This step involves the cyclization of a suitable diol precursor in the presence of an acid catalyst.

    Fluorination and hydroxylation: These functional groups are introduced using specific reagents such as diethylaminosulfur trifluoride (DAST) for fluorination and hydrogen peroxide for hydroxylation.

    Final coupling and purification: The final product is obtained by coupling the intermediate compounds, followed by purification using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Batch or continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Automated purification systems: Such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.

    Substitution: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: Results in the formation of alcohols or amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. This compound can:

    Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with nucleic acids: Modulating gene expression and protein synthesis.

    Affect cellular signaling: Influencing various cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    2’-O-(2-Methoxyethyl)cytidine: Another nucleoside analog with similar structural features.

    2’-Fluoro-2’-deoxycytidine: Shares the fluorinated sugar moiety.

    5-Fluorouracil: A well-known pyrimidine analog used in cancer therapy.

Uniqueness

4-Amino-1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H15ClFN3O4

Molecular Weight

295.69 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one;hydrochloride

InChI

InChI=1S/C10H14FN3O4.ClH/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17;/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17);1H/t5-,7-,8-,10-;/m1./s1

InChI Key

UWQARSKHWKVSGM-OPHTVVJGSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)F.Cl

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F.Cl

Origin of Product

United States

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